3,3'-[(2-chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide]
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Overview
Description
Benzamide, 3,3’-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]- is a complex organic compound with a unique structure that includes multiple functional groups such as benzamide, chloro, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,3’-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of chloro and phenoxy groups through substitution reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,3’-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen substitution reactions are common, where chloro groups can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
Benzamide, 3,3’-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, 3,3’-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide structures but different substituents.
Chloro-substituted phenyl compounds: Compounds with chloro groups attached to phenyl rings.
Phenoxy-substituted compounds: Compounds with phenoxy groups attached to various core structures.
Uniqueness
Benzamide, 3,3’-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]- is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
79953-85-8 |
---|---|
Molecular Formula |
C55H37Cl5F6N8O8 |
Molecular Weight |
1229.2 g/mol |
IUPAC Name |
4-chloro-3-[[1-[5-chloro-4-[[2-[[2-chloro-5-[[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]carbamoyl]phenyl]diazenyl]-3-oxobutanoyl]amino]-2-methylanilino]-1,3-dioxobutan-2-yl]diazenyl]-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C55H37Cl5F6N8O8/c1-26-20-41(68-53(80)49(28(3)76)74-72-43-22-30(5-17-38(43)59)51(78)70-45-24-32(55(64,65)66)7-19-47(45)82-36-14-10-34(57)11-15-36)39(60)25-40(26)67-52(79)48(27(2)75)73-71-42-21-29(4-16-37(42)58)50(77)69-44-23-31(54(61,62)63)6-18-46(44)81-35-12-8-33(56)9-13-35/h4-25,48-49H,1-3H3,(H,67,79)(H,68,80)(H,69,77)(H,70,78) |
InChI Key |
VOCMTGRPDQPZFA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)C(C(=O)C)N=NC2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC4=CC=C(C=C4)Cl)Cl)Cl)NC(=O)C(C(=O)C)N=NC5=C(C=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(F)(F)F)OC7=CC=C(C=C7)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C(C(=O)C)N=NC2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC4=CC=C(C=C4)Cl)Cl)Cl)NC(=O)C(C(=O)C)N=NC5=C(C=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(F)(F)F)OC7=CC=C(C=C7)Cl)Cl |
79953-85-8 | |
physical_description |
OtherSolid |
Synonyms |
3,3'-[(2-chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide]; Benzamide, 3,3-(2-chloro-5-methyl-1,4-phenylene)bisimino(1-acetyl-2-oxo-2,1-ethanediyl)azobis4-chloro |
Origin of Product |
United States |
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